molecular formula C22H35NO4.HCl B000045 Aconosine CAS No. 38839-95-1

Aconosine

Cat. No. B000045
CAS RN: 38839-95-1
M. Wt: 377.51 g/mol
InChI Key: VCOQRRVEIUTMFC-UHFFFAOYSA-N
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Description

Aconosine is a natural product that has been found to possess several interesting biochemical and physiological effects. It is a member of the alkaloid family, which is known to have a wide range of biological activities. Aconosine has been studied extensively over the years, and its mechanism of action has been elucidated.

Scientific Research Applications

  • Aconosine is recognized for its antioxidant properties. It is found in plants and foods, and its antioxidant activity is evaluated through various assays (Moon & Shibamoto, 2009).

  • It is a bisnorditerpene alkaloid structurally identified in the roots of Aconitum toxicum (Csupor, Forgó, Wenzig, Bauer, & Hohmann, 2008).

  • Aconosine has been found in the roots of Aconitum species, demonstrating selective cytotoxic activity towards certain cancer cell lines, which suggests potential therapeutic applications (Kintsurashvili, Mshvildadze, & Suladze, 2018).

  • Additionally, it is a C(19)-diterpenoid alkaloid identified in the roots of Aconitum piepunense (Cai, Chen, Liu, & Wang, 2006).

  • Aconosine has also been isolated from Aconitum campylorrhynchum, contributing to the diverse alkaloid profile of this species (Ding & Chen, 1990).

  • Furthermore, it was identified in Aconitum stapfianum Hand-Mazz.var. ubipes Wang, along with dolaoonine, indicating its presence in various Aconitum species (Luo, 1981).

properties

IUPAC Name

11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO4/c1-4-23-10-11-5-6-17(27-3)22-13(11)8-15(20(22)23)21(25)9-16(26-2)12-7-14(22)18(21)19(12)24/h11-20,24-25H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOQRRVEIUTMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959626
Record name 20-Ethyl-1,16-dimethoxyaconitane-8,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aconosine

CAS RN

38839-95-1
Record name Aconosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038839951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Ethyl-1,16-dimethoxyaconitane-8,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
T Amiya, H Bando - The Alkaloids: Chemistry and Pharmacology, 1989 - Elsevier
Publisher Summary This chapter provides an overview of the recent developments in the study of alkaloids obtained from Aconitum species. The diterpenoid alkaloids isolated from …
Number of citations: 29 www.sciencedirect.com
H Hikino, Y Kuroiwa, C Konno - Journal of natural products, 1984 - ACS Publications
… Five of the alkaloids (14-acetylneoline, aconosine, hokbusine A, senbusine A, and … Aconosine was identified by physicochemical data comparison. 14-Acetylneoline was identified by …
Number of citations: 13 pubs.acs.org
D Csupor, P Forgo, EM Wenzig, R Bauer… - Journal of natural …, 2008 - ACS Publications
… Acotoxicine (1), delavaconine, aconosine, and neolinine are unesterified alkaloids and are putative products of an early stage of biogenesis. Dolaconine and aconosine contain only …
Number of citations: 33 pubs.acs.org
L Cai, DL Chen, SY Liu, FP Wang - Chemical and pharmaceutical …, 2006 - jstage.jst.go.jp
Two new C19-diterpenoid alkaloids, piepunensine A (1) and 18-acetylcammaconine (2), have been isolated from the roots of Aconitum piepunense together with five known alkaloids …
Number of citations: 26 www.jstage.jst.go.jp
OE Edwards, RJ Kolt… - Canadian Journal of …, 1983 - cdnsciencepub.com
… with properties very similar to those reported for aconosine by proposed that it had structure 1 (but with a I P methoxy group), … 'NO comparison with authentic aconosine has …
Number of citations: 7 cdnsciencepub.com
B Borcsa, L Fodor, D Csupor, P Forgo, A Molnár… - Planta …, 2014 - thieme-connect.com
A new aconitane alkaloid, 1-O-demethylswatinine (1), was isolated from the root of Aconitum moldavicum together with the known compounds cammaconine (2), columbianine (3), …
Number of citations: 25 www.thieme-connect.com
P Forgo, B Borcsa, D Csupor, L Fodor… - Planta …, 2011 - thieme-connect.com
A new norditerpene alkaloid, 10-hydroxy-8-O-methyltalatizamine (1), was isolated from the whole plant of Aconitum anthora L. besides the known isotalatizidine (2) and hetisinone (3). …
Number of citations: 28 www.thieme-connect.com
DK Zhao, HL Ai, SH Zi, LM Zhang, SC Yang, HC Guo… - Fitoterapia, 2013 - Elsevier
Four new C 18 -diterpenoid alkaloids, weisaconitines A–D (1–4), were isolated from Aconitum weixiense. Based on extensive UV, IR, MS, 1D and 2D NMR analyses, their structures …
Number of citations: 24 www.sciencedirect.com
AN Manukov, IA Bessonova, ZM Vaisov… - Chemistry of Natural …, 1993 - Springer
… published for aconosine [3]. A comparison of the IR spectrum of (II) with that of aconosine, … treatment with hot hexane, 3.4 g of aconosine was isolated. Chromatography of the residual …
Number of citations: 1 link.springer.com
DA Murav'eva, TI Plekhanova, MS Yunusov - Chemistry of Natural …, 1972 - Springer
… we found the presence in all parts of the plant of a new alkaloid which we have called aconosine (I). … Aconosine contains two methoxy groups, as is confirmed by the presence in its NMR …
Number of citations: 2 link.springer.com

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